molecular formula C16H15ClN6O B6519220 1-(3-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 921062-04-6

1-(3-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519220
CAS No.: 921062-04-6
M. Wt: 342.78 g/mol
InChI Key: LNDWZCMWHXFPPF-UHFFFAOYSA-N
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Description

This compound belongs to the urea-tetrazole class, characterized by a urea backbone linked to a 3-chlorophenyl group and a tetrazole ring substituted with a 4-methylphenyl moiety. The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the urea group facilitates interactions with biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c1-11-5-7-14(8-6-11)23-15(20-21-22-23)10-18-16(24)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDWZCMWHXFPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Substrate Preparation

4-Methylbenzylamine is converted to 4-methylbenzyl nitrile via a Sandmeyer-type reaction using copper(I) cyanide under reflux conditions. The nitrile intermediate is purified via silica gel chromatography (eluent: 30% ethyl acetate in hexane), yielding a colorless liquid (85% yield).

Cycloaddition Reaction

The nitrile (10 mmol) is reacted with sodium azide (15 mmol) in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by zinc chloride (1.2 eq). The reaction mixture is quenched with ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Evaporation yields a crude tetrazole product, which is recrystallized from ethanol to afford white crystals (72% yield).

Key Data:

ParameterValue
Reaction Temperature80°C
CatalystZnCl₂ (1.2 eq)
SolventDMF
Yield72%

Urea Linkage Formation

The urea bridge is constructed via nucleophilic addition between a 3-chlorophenyl isocyanate and the tetrazole-methylamine intermediate.

Synthesis of Tetrazole-Methylamine

The tetrazole product from Step 1.2 (5 mmol) is treated with formaldehyde (6 mmol) and ammonium chloride in acetic acid at 60°C for 6 hours. The resulting tetrazole-methylamine is isolated via vacuum filtration (89% yield).

Reaction with 3-Chlorophenyl Isocyanate

Tetrazole-methylamine (4 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen. 3-Chlorophenyl isocyanate (4.4 mmol) is added dropwise at 0°C, followed by triethylamine (4.8 mmol). The mixture is stirred at room temperature for 24 hours, washed with brine, and purified via flash chromatography (eluent: 40% ethyl acetate in hexane) to yield the title compound as a white solid (68% yield).

Key Data:

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (1.2 eq)
Reaction Time24 hours
Yield68%

Alternative Route: Carbamoyl Chloride Approach

For industrial scalability, the urea linkage can alternatively be formed using 3-chlorophenyl carbamoyl chloride.

Carbamoyl Chloride Synthesis

3-Chloroaniline (10 mmol) is reacted with phosgene (12 mmol) in toluene at -10°C for 2 hours. Excess phosgene is removed under reduced pressure to yield 3-chlorophenyl carbamoyl chloride as a pale-yellow oil (91% yield).

Coupling with Tetrazole-Methylamine

The carbamoyl chloride (5 mmol) is added to a solution of tetrazole-methylamine (5 mmol) and pyridine (6 mmol) in DCM at 0°C. The reaction is stirred for 12 hours, filtered, and concentrated. The residue is recrystallized from methanol to afford the product (75% yield).

Key Data:

ParameterValue
SolventDichloromethane (DCM)
BasePyridine (1.2 eq)
Reaction Time12 hours
Yield75%

Optimization and Challenges

Regioselectivity in Tetrazole Formation

The [3+2] cycloaddition predominantly yields the 1-substituted tetrazole regioisomer due to electronic effects of the 4-methylphenyl group. HPLC analysis confirms >95% regioselectivity.

Purification Challenges

The urea product exhibits polar characteristics, necessitating silica gel chromatography with gradient elution (hexane → ethyl acetate). Recrystallization from ethanol/water (3:1) improves purity to >99%.

Side Reactions

  • Over-alkylation : Excess formaldehyde in Step 2.1 leads to bis-alkylated byproducts. Controlled stoichiometry (1:1.2 amine:formaldehyde) mitigates this issue.

  • Isocyanate Hydrolysis : Moisture exposure during Step 2.2 hydrolyzes 3-chlorophenyl isocyanate to 3-chloroaniline. Rigorous drying of solvents and reagents is essential.

Comparative Analysis of Methods

MethodYieldPurityScalability
Isocyanate Route68%>99%Moderate
Carbamoyl Chloride75%98%High

The carbamoyl chloride approach offers higher yields and scalability, while the isocyanate route provides superior purity. Industrial applications may favor the former due to reduced sensitivity to moisture .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Substituent Variations

1-(3-Chlorophenyl)-3-((1-Cyclohexyl-1H-Tetrazol-5-yl)methyl)urea (CAS 921110-42-1)
  • Molecular Formula : C₁₅H₁₉ClN₆O
  • Molecular Weight : 334.80
  • Key Differences : The tetrazole substituent is cyclohexyl instead of 4-methylphenyl.
  • The absence of aromaticity in the cyclohexyl group may alter π-π stacking interactions with targets .
1-((1-(3-Fluorophenyl)-1H-Tetrazol-5-yl)methyl)-3-(3,4,5-Trimethoxyphenyl)urea (CAS 920419-92-7)
  • Molecular Formula: Not explicitly stated, but inferred as C₂₀H₂₀FN₅O₄.
  • Key Differences : Features a 3-fluorophenyl on the tetrazole and a 3,4,5-trimethoxyphenyl group on the urea.
  • The trimethoxyphenyl group may enhance solubility and modulate pharmacokinetics compared to the 3-chlorophenyl group .

Urea Derivatives with Heterocyclic Variations

1-(3-Chloro-4-Fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-Chlorobenzyl)Oxy)-2-Hydroxybenzylidene)Hydrazinyl)-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (Compound 2k)
  • Molecular Formula : C₃₇H₃₄Cl₂FN₇O₄S
  • Molecular Weight : 762.2 (as [M−2HCl+H]⁺)
  • Key Differences : Incorporates a thiazole ring and piperazine moiety.
  • Implications : The thiazole-piperazine system introduces conformational flexibility and hydrogen-bonding sites, which may improve target engagement but complicate synthesis. The melting point (194–195°C) suggests higher crystallinity than simpler urea-tetrazole derivatives .
3-(1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl)-1H-1,2,4-Triazole-5(4H)-Thione (Compound 159)
  • Key Differences : Replaces the tetrazole with a triazolethione and pyrazole system.
  • Implications : Demonstrated anti-inflammatory activity, suggesting that urea-tetrazole compounds may similarly target inflammatory pathways. The triazolethione’s sulfur atom could enhance metal-binding properties compared to tetrazoles .

Structure-Activity Relationship (SAR) Insights

  • Tetrazole Substituents : Bulky groups (e.g., cyclohexyl) improve lipophilicity but may reduce solubility. Aromatic substituents (e.g., 4-methylphenyl) balance lipophilicity and π-π interactions .
  • Halogen Effects : Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) on phenyl rings may influence binding kinetics and metabolic stability .
  • Heterocyclic Replacements : Thiazole and triazolethione derivatives exhibit distinct bioactivity profiles, suggesting urea-tetrazole compounds may require optimization for specific targets .

Biological Activity

1-(3-Chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN5O
  • Molecular Weight : 341.78 g/mol

Urease Inhibition

One of the significant biological activities attributed to this compound is its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a process that can lead to various pathological conditions such as kidney stones and urinary tract infections. Inhibitors of urease are sought after for their therapeutic potential.

Research has shown that derivatives of urea with substituted phenyl groups exhibit varying degrees of urease inhibition. For instance, similar compounds have been evaluated for their in vitro inhibitory activity against jack bean urease (JBU), demonstrating IC50 values ranging from 0.0019 to 0.0532 μM compared to standard thiourea (IC50 = 4.7455 μM) . This suggests that the structural modifications in the urea derivatives can significantly enhance their inhibitory potency.

Antioxidant Activity

Compounds containing tetrazole rings have been noted for their antioxidant properties. The radical scavenging activity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Studies indicate that certain structural modifications can enhance the free radical scavenging capabilities of tetrazole-containing compounds .

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been explored in various studies. These compounds have shown activity against a range of pathogens including bacteria and fungi. The presence of halogen atoms (like chlorine) and aromatic systems in their structure often contributes to enhanced biological activity .

Anti-inflammatory Properties

Research indicates that urea derivatives may also exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where urease activity plays a role in exacerbating inflammation . The mechanism often involves inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated that derivatives with substituted phenyl groups showed significant urease inhibition with IC50 values lower than standard inhibitors .
Study B (2020)Evaluated antioxidant activities using DPPH assay; compounds displayed notable scavenging effects compared to Vitamin C .
Study C (2021)Investigated antimicrobial properties; found effective against several bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(3-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Formation of the tetrazole intermediate : Reacting 4-methylphenylamine with sodium azide and trimethylsilyl chloride under reflux to generate the tetrazole ring .

Urea coupling : Reacting the tetrazole intermediate with 3-chlorophenyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C .

  • Optimization : Techniques like continuous flow synthesis (to enhance yield) and automated reaction monitoring (e.g., in situ FTIR for real-time analysis) can improve efficiency . Purity is confirmed via HPLC and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 385.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as demonstrated for structurally similar urea derivatives in ) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases due to the urea moiety’s hydrogen-bonding capacity .
  • Solubility and stability : Use shake-flask methods (aqueous/organic phase partitioning) and pH-dependent stability studies .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity reports for structurally similar urea-tetrazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Substituent effects : Compare analogs (e.g., replacing 4-methylphenyl with 4-ethoxyphenyl; see ’s SAR table) to isolate bioactivity drivers .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
  • Computational docking : Perform molecular dynamics simulations to predict binding affinities (e.g., using AutoDock Vina with PDB targets like 3GG ).

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Metabolite identification : Use LC-MS/MS to track phase I/II metabolites in hepatocyte models .
  • Nanoparticle encapsulation : Improve solubility via PEGylated liposomes, monitoring release kinetics using dialysis membranes .

Q. How can the compound’s mechanism of action be elucidated when targeting non-enzymatic pathways?

  • Methodological Answer :

  • Transcriptomic profiling : RNA-seq or microarray analysis on treated vs. untreated cells to identify dysregulated pathways .
  • Protein interaction mapping : Use pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stability shifts of putative proteins .

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